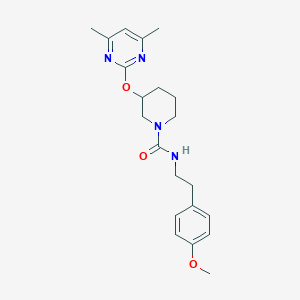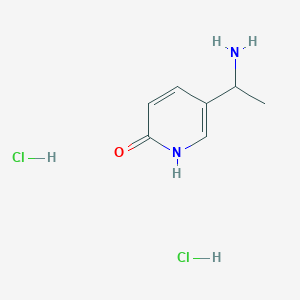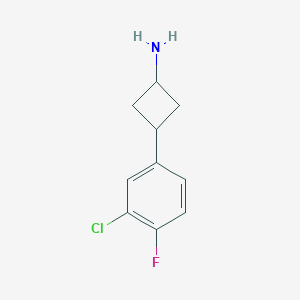
3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans” is a chemical compound with the CAS Number: 1512423-64-1 . It has a molecular weight of 199.66 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11ClFN . The Inchi Code is 1S/C10H11ClFN/c11-9-5-6 (1-2-10 (9)12)7-3-8 (13)4-7/h1-2,5,7-8H,3-4,13H2 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 199.66 and a molecular formula of C10H11ClFN .Scientific Research Applications
Synthesis and Characterization of Research Chemicals:
- A study by McLaughlin et al. (2016) focused on the synthesis and characterization of a compound similar to "3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine, trans." The research highlights the importance of correct identification and differentiation of isomers in the realm of synthetic cannabinoids (McLaughlin et al., 2016).
Antagonistic Properties in Biological Systems:
- Brand et al. (2003) reported on the synthesis of a series of compounds with a structure related to "this compound," showing potent antagonistic properties against VLA-4, a protein involved in immune response (Brand et al., 2003).
Synthesis of Functionalized Cyclobutanes:
- Chang et al. (2019) described methods for synthesizing tri-functionalized cyclobutane scaffolds, which are relevant to the structure of "this compound." These methods enable the creation of molecules with potential applications in drug design and organic synthesis (Chang et al., 2019).
Design and Synthesis for NMR Labeling:
- Tkachenko et al. (2014) conducted a study on the design and synthesis of a monofluoro-substituted aromatic amino acid, which shares structural similarities with "this compound." This compound was used as a label for solid-state 19F NMR studies in peptides, demonstrating its utility in biochemical research (Tkachenko et al., 2014).
Annulation Reactions of Aminocyclobutanes:
- Perrotta et al. (2015) explored [4 + 2]-annulation reactions involving aminocyclobutanes, leading to the synthesis of new compounds with potential pharmaceutical applications. This research demonstrates the versatility of cyclobutane structures in organic synthesis (Perrotta et al., 2015).
Antibacterial and Antioxidant Properties:
- A study by Арутюнян et al. (2012) investigated the antibacterial and antioxidant properties of compounds structurally related to "this compound." This research highlights the potential medicinal applications of these compounds (Арутюнян et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7/h1-2,5,7-8H,3-4,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRURMJWBDLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,2-Difluorocyclopropyl)ethyl]prop-2-enamide](/img/structure/B2773525.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2773526.png)
![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)
![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)
![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)
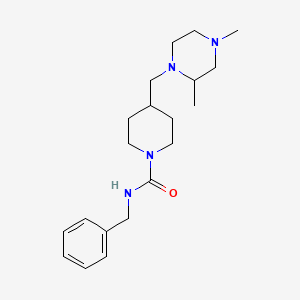
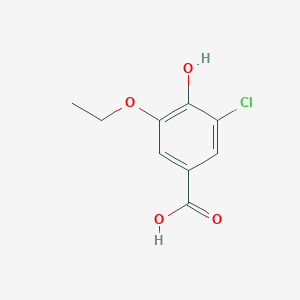
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2773536.png)
![N-(4-chlorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2773540.png)

![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)
